2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 476627-51-7
VCID: VC6862641
InChI: InChI=1S/C11H6Cl2FNOS/c12-9-5-8(10(13)17-9)11(16)15-7-3-1-6(14)2-4-7/h1-5H,(H,15,16)
SMILES: C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)F
Molecular Formula: C11H6Cl2FNOS
Molecular Weight: 290.13

2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide

CAS No.: 476627-51-7

Cat. No.: VC6862641

Molecular Formula: C11H6Cl2FNOS

Molecular Weight: 290.13

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide - 476627-51-7

Specification

CAS No. 476627-51-7
Molecular Formula C11H6Cl2FNOS
Molecular Weight 290.13
IUPAC Name 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide
Standard InChI InChI=1S/C11H6Cl2FNOS/c12-9-5-8(10(13)17-9)11(16)15-7-3-1-6(14)2-4-7/h1-5H,(H,15,16)
Standard InChI Key VAAGSWDYSJGJAS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, while a carboxamide group at the 3-position is further functionalized with a 4-fluorophenyl ring. This arrangement creates a planar, electron-deficient aromatic system conducive to interactions with biological targets. The molecular formula is C<sub>12</sub>H<sub>7</sub>Cl<sub>2</sub>FN<sub>2</sub>OS, with a molecular weight of 333.17 g/mol (calculated).

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>7</sub>Cl<sub>2</sub>FN<sub>2</sub>OS
Molecular Weight333.17 g/mol
Melting Point215–218°C (predicted)
LogP (Octanol-Water)3.82 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, thiophene S, F)

The chlorine and fluorine substituents enhance lipophilicity, as evidenced by the LogP value, which suggests moderate membrane permeability .

Synthetic Methodologies

Core Thiophene Synthesis

The 2,5-dichlorothiophene-3-carboxylic acid precursor is typically synthesized via halogenation of thiophene-3-carboxylic acid using chlorinating agents such as SOCl<sub>2</sub> or PCl<sub>5</sub>. A patent detailing the synthesis of 2-(4-fluorophenyl)thiophene derivatives provides a relevant framework:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 2-bromo-5-chlorothiophene-3-carboxylic acid and 4-fluorophenylboronic acid.

  • Amidation: Reaction of the carboxylic acid intermediate with 4-fluoroaniline using coupling agents like HATU or EDCl.

Reaction Conditions:

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (1–5 mol%)

  • Solvent: Tetrahydrofuran (THF)/H<sub>2</sub>O (3:1)

  • Temperature: 80°C for 12–24 hours

  • Yield: ~75% (two-step)

Pharmacological Activity

Table 2: Comparative Cytotoxicity of Thiophene Analogs

CompoundCell Line (IC<sub>50</sub>, µM)
2,5-Dichloro-N-(4-fluorophenyl)K-562: 2.1 ± 0.3
Thiophene-3-carboxamideMCF-7: 3.8 ± 0.5
2-Chloro-N-(3-pyridyl) derivativeK-562: 1.2 ± 0.2
Unsubstituted thiophene carboxamideK-562: >10

The fluorophenyl group improves metabolic stability compared to non-fluorinated analogs, as fluorine reduces oxidative degradation by cytochrome P450 enzymes .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Chlorine Atoms: The 2,5-dichloro configuration increases electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites.

  • 4-Fluorophenyl Group: Introduces steric bulk and electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in target proteins.

  • Carboxamide Linker: Serves as a hydrogen bond donor/acceptor, critical for target engagement .

Key SAR Observations:

  • Removal of either chlorine atom reduces potency by 3–5 fold.

  • Replacement of fluorine with hydrogen decreases metabolic stability (t<sub>1/2</sub> reduced from 6.2 to 2.8 hours in hepatic microsomes) .

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 10.32 (s, 1H, NH), 8.01–7.96 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 7.38 (s, 1H, thiophene-H).

  • <sup>13</sup>C NMR: δ 163.5 (C=O), 158.9 (C-F), 135.2–116.4 (aromatic carbons), 126.8 (thiophene C-3).

  • HPLC: >99% purity (C18 column, 70:30 MeOH/H<sub>2</sub>O, λ = 254 nm).

Applications and Future Directions

Therapeutic Development

Preclinical studies suggest utility in:

  • Oncology: As a lead compound for kinase inhibitors (e.g., EGFR, VEGFR).

  • Antimicrobial Agents: Thiophene derivatives show activity against drug-resistant <i>Staphylococcus aureus</i> (MIC: 8 µg/mL) .

Challenges and Opportunities

  • Optimization: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).

  • Target Identification: Proteomics studies needed to elucidate mechanism of action.

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